

"3-(Piperidin-1-ylsulfonyl)aniline" IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169

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Technical Guide: 3-(Piperidin-1-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide derivative containing a piperidine ring attached to an aniline core via a sulfonyl group. This compound holds potential interest in medicinal chemistry, particularly due to its structural similarity to known enzyme inhibitors. This technical guide provides a summary of the available information on its chemical identity, synthesis, and putative biological activity.

Chemical Identity

Property	Value	Source
IUPAC Name	3-piperidin-1-ylsulfonylaniline	[1]
Synonyms	3-(Piperidine-1-sulfonyl)benzenamine	N/A
CAS Number	22184-99-2	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂ S	[1]
Molecular Weight	240.32 g/mol	[1]
Canonical SMILES	<chem>C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N</chem>	[1]
InChI Key	AHQOQYXOKZRRPJ-UHFFFAOYSA-N	[1]

Synthesis

A general method for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** involves the reaction of a substituted benzenesulfonyl chloride with piperidine.[\[1\]](#)

Experimental Protocol: General Synthesis of Aryl Sulfonamides

Please note: A specific, detailed, peer-reviewed experimental protocol for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** is not readily available in the public domain. The following is a generalized procedure based on common synthetic routes for similar sulfonamide compounds.[\[1\]](#)

Materials:

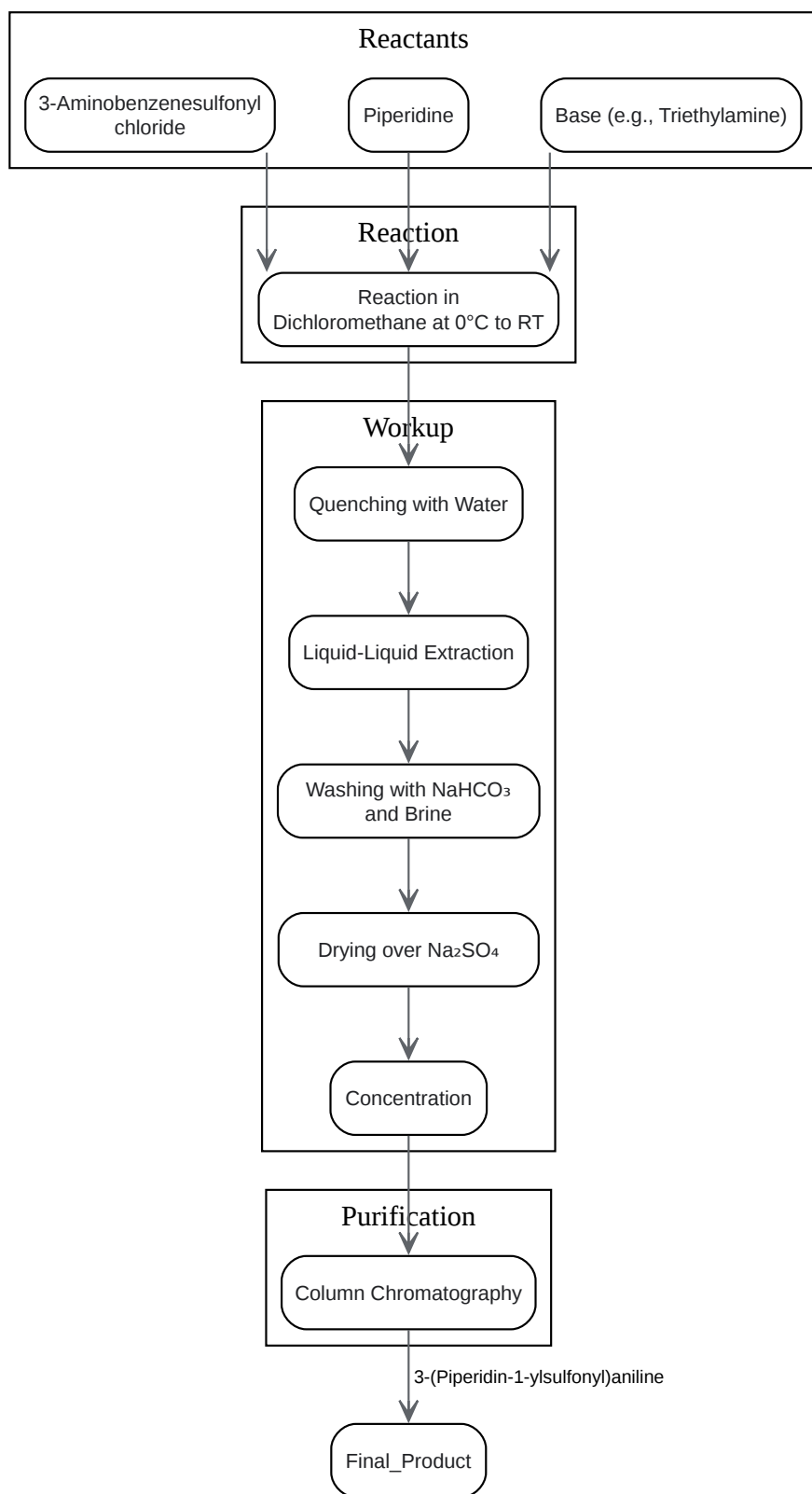
- 3-Aminobenzenesulfonyl chloride hydrochloride
- Piperidine
- Triethylamine or pyridine (as a base)

- Dichloromethane (or other suitable aprotic solvent)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- To a stirred solution of 3-aminobenzenesulfonyl chloride hydrochloride in dichloromethane, add an excess of piperidine and a suitable base (e.g., triethylamine) at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline**.

Potential Biological Activity

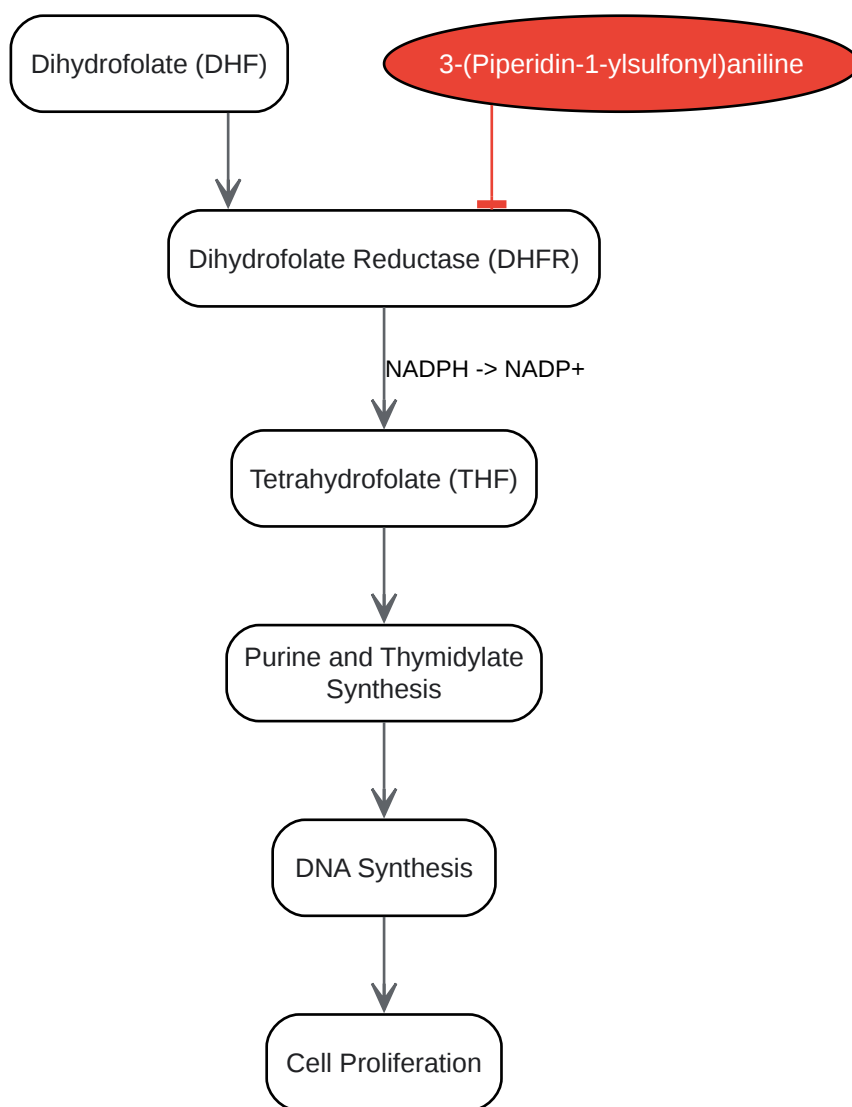
Dihydrofolate Reductase (DHFR) Inhibition

3-(Piperidin-1-ylsulfonyl)aniline has been suggested as a potential inhibitor of dihydrofolate reductase (DHFR).^[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs.

Please note: Specific quantitative data, such as the IC₅₀ value for the inhibition of DHFR by **3-(Piperidin-1-ylsulfonyl)aniline**, is not currently available in peer-reviewed literature.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The inhibition of DHFR leads to a depletion of the intracellular pool of THF. This has downstream effects on nucleotide biosynthesis, ultimately leading to the inhibition of DNA replication and cell cycle arrest.



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Caption: Inhibition of the DHFR pathway by a potential inhibitor.

Experimental Protocols: DHFR Inhibition Assay

While no specific assay data for **3-(Piperidin-1-ylsulfonyl)aniline** is available, a general experimental workflow for assessing DHFR inhibition is provided below. This is a common spectrophotometric assay that monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reaction.

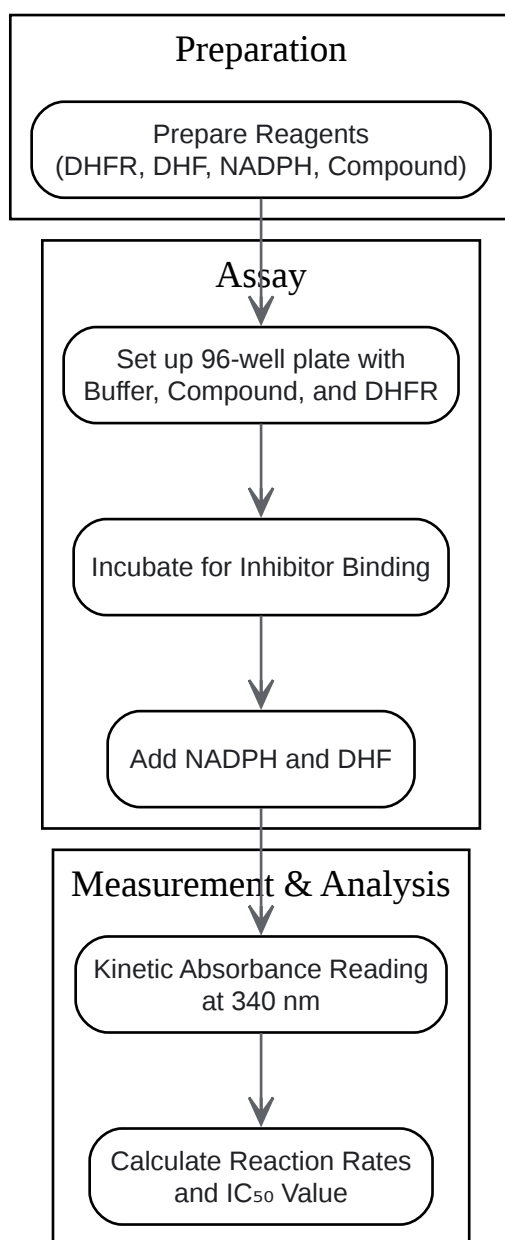
Materials:

- Recombinant human DHFR enzyme
- Dihydrofolate (DHF)
- NADPH
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compound (**3-(Piperidin-1-ylsulfonyl)aniline**)
- Positive control inhibitor (e.g., Methotrexate)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- **Prepare Reagents:** Prepare stock solutions of DHF, NADPH, and the test compound in a suitable solvent (e.g., DMSO). Prepare a working solution of DHFR in assay buffer.
- **Assay Setup:** In a 96-well plate, add the assay buffer, the test compound at various concentrations (and controls: no inhibitor, positive control inhibitor), and the DHFR enzyme solution. Incubate for a short period to allow for inhibitor binding.
- **Initiate Reaction:** Add the NADPH and DHF solutions to all wells to start the reaction.
- **Kinetic Measurement:** Immediately begin reading the absorbance at 340 nm at regular intervals for a set period.
- **Data Analysis:** Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for DHFR Inhibition Assay:



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Caption: General workflow for a DHFR inhibition assay.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-(Piperidin-1-ylsulfonyl)aniline** could not be located in peer-reviewed scientific literature. For

definitive structural confirmation, it would be necessary to acquire these spectra on a synthesized and purified sample.

Conclusion

3-(Piperidin-1-ylsulfonyl)aniline is a compound of interest with a clear chemical identity. While its potential as a DHFR inhibitor has been noted, there is a significant lack of publicly available, peer-reviewed data regarding its specific biological activity, detailed synthesis protocols, and comprehensive spectroscopic characterization. Further research is required to fully elucidate the properties and potential applications of this molecule.

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References

- 1. Buy 3-(Piperidin-1-ylsulfonyl)aniline | 22184-99-2 [smolecule.com]
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